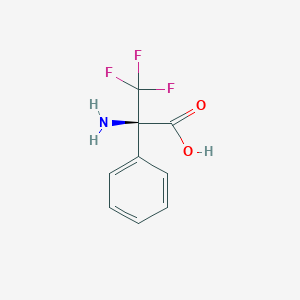

3,3,3-Trifluoro-2-phenylalanine

Descripción

Propiedades

Fórmula molecular |

C9H8F3NO2 |

|---|---|

Peso molecular |

219.16 g/mol |

Nombre IUPAC |

(2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoic acid |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)8(13,7(14)15)6-4-2-1-3-5-6/h1-5H,13H2,(H,14,15)/t8-/m1/s1 |

Clave InChI |

FUPRWUOOEKSLDF-MRVPVSSYSA-N |

SMILES isomérico |

C1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |

SMILES canónico |

C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |

Origen del producto |

United States |

A Technical Guide to the Synthesis of 3,3,3-Trifluoro-2-phenylalanine: Strategies and Methodologies for Drug Development

Introduction: The Imperative of Fluorination in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of contemporary medicinal chemistry. The trifluoromethyl group (CF3), in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. 3,3,3-Trifluoro-2-phenylalanine, a non-canonical amino acid, stands as a testament to the power of this approach. Its integration into peptides and small molecules can enhance proteolytic stability, modulate conformation, and improve binding affinity to biological targets. This guide provides an in-depth exploration of the key synthetic strategies for accessing this valuable building block, with a focus on methodologies that offer high stereocontrol and practical applicability for researchers in drug development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3,3,3-Trifluoro-2-phenylalanine presents a formidable challenge due to the steric hindrance and electronic effects of the trifluoromethyl group, as well as the need for precise control over the stereochemistry at the α-carbon. Two principal strategies have emerged as the most robust and widely adopted: Asymmetric Hydrogenation of a prochiral olefin and the Asymmetric Strecker Synthesis . Each approach carries its own set of advantages and considerations, which will be discussed in detail.

Asymmetric Hydrogenation: A Powerful Tool for Enantioselective Synthesis

Catalytic asymmetric hydrogenation has revolutionized the synthesis of chiral compounds, and its application to the preparation of trifluoromethylated amino acids is a significant advancement.[1][2] This method typically involves the stereoselective reduction of a tetrasubstituted trifluoromethyl alkene precursor, a challenging substrate due to its steric bulk.[3]

Mechanistic Rationale and Key Considerations

The success of this strategy hinges on the selection of a suitable chiral catalyst that can effectively differentiate between the two enantiotopic faces of the alkene. Rhodium-based catalysts, particularly those employing chiral phosphine ligands, have demonstrated remarkable efficacy.[2] The mechanism involves the coordination of the rhodium catalyst to the double bond of the substrate, followed by the delivery of hydrogen from one face of the alkene, dictated by the chirality of the ligand.

The choice of ligand is paramount to achieving high enantioselectivity. The "trichickenfootphos" (TCFP) ligand, for instance, has shown exceptional performance in the hydrogenation of tetrasubstituted α-dehydroamino acids, delivering the desired product with nearly perfect enantioselectivity (>98% ee).[2]

Caption: Generalized Workflow for Asymmetric Strecker Synthesis.

Experimental Protocol: Asymmetric Strecker Synthesis (Chiral Auxiliary)

The following is a generalized protocol based on the use of a chiral auxiliary. [4]

-

Formation of the Chiral Imine: Condense an appropriate trifluoromethyl pyruvate derivative with an enantiopure chiral amine (e.g., (R)-phenylglycinol) in a suitable solvent.

-

Diastereoselective Cyanide Addition:

-

To the solution of the chiral imine, add a cyanide source such as trimethylsilyl cyanide (TMSCN).

-

The reaction is typically carried out at low temperatures to enhance diastereoselectivity.

-

Monitor the reaction by an appropriate analytical technique (e.g., TLC or NMR) until completion.

-

-

Hydrolysis and Auxiliary Cleavage:

-

The resulting α-aminonitrile is subjected to acidic hydrolysis. This step concurrently hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

-

The final product is then isolated and purified, often by crystallization or chromatography.

-

| Parameter | Value | Reference |

| Chiral Auxiliary | (R)-phenylglycinol | [4] |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | [5] |

| Diastereomeric Excess | Can be high, often >90% | [4] |

Conclusion: Paving the Way for Novel Therapeutics

The synthesis of 3,3,3-Trifluoro-2-phenylalanine represents a significant achievement in the field of medicinal chemistry, providing a valuable tool for the development of novel therapeutics. Both asymmetric hydrogenation and the asymmetric Strecker synthesis offer viable and robust pathways to this important building block, each with its own set of strengths. The choice of method will ultimately depend on the specific requirements of the research program, including scale, cost, and the desired level of stereochemical purity. As our understanding of catalytic systems and reaction mechanisms continues to evolve, we can anticipate the development of even more efficient and selective methods for the synthesis of this and other fluorinated amino acids, further expanding the horizons of drug discovery.

References

-

Trifluoromethylation - Wikipedia. Available at: [Link]

-

Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids - PubMed. (2010, May 7). Available at: [Link]

-

Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids - ACS Publications. (2010, March 26). Available at: [Link]

-

Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids - Organic Letters - Figshare. (2010, May 7). Available at: [Link]

-

Development of trifluoromethylated starting materials for the (stereoselective)- synthesis of trifluoromethylated amino acids - ePUB. (2021, May 25). Available at: [Link]

-

Stereodivergent entry to b-branched b- trifluoromethyl a-amino acid derivatives by sequential catalytic asymmetric reaction. (2021, June 28). Available at: [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC. Available at: [Link]

-

Enantioselective Synthesis of β-Trifluoromethyl r-Amino Acids - American Chemical Society. (2010, February 25). Available at: [Link]

-

Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids | Request PDF - ResearchGate. (2025, August 10). Available at: [Link]

-

Novel Synthesis of α-Trifluoromethylated α-Amino Acid Derivatives from γ-Hydroxy-α-fluoro-α-trifluoromethyl Carboxamides | Organic Letters - ACS Publications. Available at: [Link]

-

Recent advances in asymmetric Strecker reactions - arkat usa. Available at: [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH. (2022, October 20). Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

-

Ullmann reaction - Wikipedia. Available at: [Link]

-

Ullmann Reaction - BYJU'S. (2020, January 6). Available at: [Link]

-

A simple synthesis of 3,3,3-trifluoroalanine - PubMed. Available at: [Link]

-

Strecker amino acid synthesis - Wikipedia. Available at: [Link]

-

Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. Available at: [Link]

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters - ACS Publications. (2001, March 30). Available at: [Link]

-

Synthesis of tag introducible (3-trifluoromethyl)phenyldiazirine based photoreactive phenylalanine - PubMed. (2002, September 16). Available at: [Link]

-

Asymmetric Strecker Synthesis of α-Arylglycines | The Journal of Organic Chemistry. (2011, May 31). Available at: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Available at: [Link]

-

Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed. (2025, March 27). Available at: [Link]

-

Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade | Request PDF - ResearchGate. Available at: [Link]

-

Title Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction with trifluoromethanesul - huscap. (2008, November 10). Available at: [Link]

-

Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines | ACS Catalysis. (2025, April 18). Available at: [Link]

-

Synthesis of high specific activity L-phenylalaninie -2, 3-3H - - SCK CEN. Available at: [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. (2021, August 14). Available at: [Link]

Sources

- 1. Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

Engineering Peptidomimetics: A Technical Guide to 3,3,3-Trifluoro-2-phenylalanine and its Structural Analogs

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone for overcoming the pharmacokinetic limitations of native peptides. Among these, 3,3,3-trifluoro-2-phenylalanine (IUPAC: 2-amino-3,3,3-trifluoro-2-phenylpropanoic acid, commonly referred to as

This technical guide dissects the physicochemical causality behind

Physicochemical Profiling & Causality: The "Fluorine Effect"

Why replace a standard phenylalanine or valine residue with an

-

Stereoelectronic Modulation: The strong electron-withdrawing nature of the

group drastically reduces the basicity of the adjacent -

Conformational Rigidity: The

group is sterically demanding (comparable in volume to an isopropyl group). When placed at the -

Metabolic Shielding: The robust C-F bonds are highly resistant to oxidative metabolism (e.g., via Cytochrome P450s). Furthermore, the

-quaternary center completely prevents enzymatic degradation by proteases that require an

Synthetic Methodologies: Self-Validating Protocols

Synthesizing

Protocol A: Organocatalytic Enantioselective Strecker Synthesis

Traditional Strecker reactions fail to provide high enantioselectivity for bulky trifluoromethyl ketimines. This protocol utilizes a bifunctional thiourea organocatalyst to direct the nucleophilic attack via hydrogen bonding .

-

Step 1: Imine Formation. Condense trifluoropyruvate with an aryl amine in toluene under Dean-Stark conditions to yield the trifluoromethyl ketimine.

-

Step 2: Asymmetric Cyanation. Dissolve the ketimine (1.0 eq) in dichloromethane at -20°C. Add Takemoto’s thiourea catalyst (10 mol%). Causality: The thiourea moiety activates the imine via double hydrogen bonding, while the tertiary amine of the catalyst directs the incoming cyanide, overriding the steric bulk of the

group. -

Step 3: Nucleophilic Addition. Dropwise add trimethylsilyl cyanide (TMSCN, 1.5 eq). Stir for 24 hours.

-

Step 4: Hydrolysis & Deprotection. Isolate the resulting

-amino nitrile. Reflux in 6M HCl to hydrolyze the nitrile to a carboxylic acid and remove the aryl protecting group, yielding enantiopure 3,3,3-trifluoro-2-phenylalanine hydrochloride. -

Self-Validation Check: Confirm the

-quaternary center via

Protocol B: Biocatalytic N-H Bond Insertion

For unparalleled enantioselectivity, recent advancements utilize engineered metalloproteins to perform abiological carbene transfer reactions .

-

Step 1: Catalyst Preparation. Express and purify the engineered cytochrome c552 (Ht-Cc552) variant in E. coli.

-

Step 2: Reaction Assembly. In a 50 mM KPi buffer (pH 7.0), combine the aryl amine (1.0 eq) and the engineered enzyme (20

M). -

Step 3: Carbene Transfer. Add benzyl 2-diazotrifluoropropanoate (carbene donor) under anaerobic conditions (Argon pressure). Causality: The enzyme's heme center decomposes the diazo compound to form a highly reactive heme-bound ylide intermediate. The engineered active site sterically dictates the trajectory of the N-H insertion, overriding the inherent racemic background reaction.

-

Step 4: Isolation. Extract with ethyl acetate. The resulting

-trifluoromethyl amino ester is obtained in >99% yield and up to 95:5 er. Treat with ceric ammonium nitrate (CAN) to yield the free amino acid.

Caption: Divergent Synthetic Pathways for Enantiopure α-Tfm Amino Acids.

Structural Analogs & Structure-Activity Relationships (SAR)

The true pharmacological power of

Replacing the standard valine or phenylalanine in the parent compound c(RGDfV) with

| Compound | Modification from Parent c(RGDfV) | Integrin Target | |

| c(RGDfV) | Parent Compound (None) | 49.0 | |

| c[RGDf-(R)- | Valine | 285.3 | |

| c[RGDf-(S)- | Valine | 35.5 | |

| c[RGDf-(R)-N-Me- | Valine | 704.4 |

Data Interpretation & Causality:

While the incorporation of (R)-

Pharmacological Integration & Signaling Modulation

By acting as a highly potent, metabolically stable antagonist, c[RGDf-(S)-

Caption: Integrin αvβ3 Signaling Modulation by c[RGDf-(S)-α-TfmF].

Analytical Validation & Quality Control

To ensure the integrity of

-

NMR Spectroscopy: This is the gold standard for validating the presence and purity of the fluorinated analog. The

-

Chiral LC-MS: Utilize a Chiralcel OD-H column (or equivalent) with a hexane/isopropanol gradient to verify that no epimerization occurred during the rigorous coupling cycles of SPPS, ensuring the active (S)-enantiomer remains intact.

References

-

Enders, D., Gottfried, K., & Raabe, G. (2010). Organocatalytic Enantioselective Strecker Synthesis of α-Quaternary α-Trifluoromethyl Amino Acids. Advanced Synthesis & Catalysis, 352(18), 3147-3152. URL:[Link]

-

Nam, D., Tinoco, A., Shen, Z., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2590–2602. URL:[Link]

The Strategic Incorporation of Fluorinated Phenylalanine in Modern Drug Discovery: A Technical Guide

Foreword: Beyond the Halogen Bond - A Paradigm Shift in Medicinal Chemistry

The introduction of fluorine into drug candidates has transcended its initial role as a simple bioisostere. It has evolved into a strategic tool for modulating a molecule's physicochemical and pharmacological properties in a nuanced and often profound manner. Among the various fluorinated amino acids, fluorinated phenylalanine (F-Phe) analogues have emerged as particularly powerful tools in the design of peptides, peptidomimetics, and small molecule drugs. This guide provides an in-depth exploration of the rationale, applications, and methodologies surrounding the use of F-Phe in contemporary drug discovery, moving beyond a mere cataloguing of effects to a deeper understanding of the underlying mechanisms. We will delve into the causality behind experimental choices, providing a framework for the rational design of next-generation therapeutics.

The Unique Physicochemical Impact of Fluorine Substitution on Phenylalanine

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine imparts a unique set of properties that are not merely an extension of other halogens. Understanding these fundamental changes is critical to appreciating the strategic advantage of F-Phe incorporation.

Electronic Effects: The Power of Induction

Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This has several key consequences:

-

Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Modulation of Aromatic Interactions: The introduction of fluorine alters the quadrupole moment of the phenyl ring, influencing its ability to participate in π-π stacking and cation-π interactions, which are often critical for drug-target recognition. For instance, the electron-deficient nature of a fluorinated ring can enhance interactions with electron-rich aromatic systems within a protein's binding pocket.

Lipophilicity and Permeability: A Context-Dependent Phenomenon

A common misconception is that fluorination universally increases lipophilicity. While a single fluorine atom can increase the lipophilicity of a molecule, the effect is highly dependent on the local environment and the degree of fluorination. The introduction of fluorine can create a more polarized C-F bond, which can engage in favorable interactions with polar environments, sometimes leading to improved permeability without a drastic increase in overall lipophilicity.

Conformational Control and Pre-organization

Fluorine atoms can introduce subtle but significant conformational biases in a molecule. The steric bulk of fluorine, although only slightly larger than hydrogen, can restrict the rotation of the phenyl ring. Furthermore, the gauche effect involving fluorine can favor specific rotamers, pre-organizing the ligand into a conformation that is more favorable for binding to its target. This conformational constraint can lead to a significant improvement in binding affinity and selectivity.

Enhancing Metabolic Stability: Blocking Sites of Metabolism

One of the most well-documented applications of F-Phe is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to enzymatic cleavage.

Blocking Cytochrome P450 (CYP) Mediated Oxidation

Aromatic hydroxylation by CYP enzymes is a major metabolic pathway for many drugs containing a phenyl group. By placing a fluorine atom at a position susceptible to oxidation (e.g., the para-position), this metabolic pathway can be effectively blocked. This leads to a longer in vivo half-life and improved bioavailability.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram illustrates a typical workflow for assessing the metabolic stability of a compound containing fluorinated phenylalanine.

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Protocol: In Vitro Metabolic Stability Assessment

-

Compound Preparation: Prepare stock solutions of the parent compound and its fluorinated phenylalanine analogue in a suitable organic solvent (e.g., DMSO).

-

Microsome Preparation: Thaw pooled human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Incubation: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), liver microsomes, and buffer. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add a pre-warmed NADPH solution (final concentration, e.g., 1 mM) to initiate the metabolic reaction.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of a cold organic solvent containing an internal standard (e.g., acetonitrile with warfarin).

-

Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½ = -0.693 / slope).

Modulating Target Binding and Selectivity

The incorporation of F-Phe can have a profound impact on a drug's binding affinity and selectivity for its biological target.

Fine-Tuning Hydrophobic and van der Waals Interactions

Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, a type of interaction that is distinct from classical hydrogen bonds or hydrophobic interactions. These "fluorine bonds" can contribute significantly to binding affinity.

Case Study: Fluorination in Peptide-Based Therapeutics

In peptide drug discovery, the substitution of phenylalanine with F-Phe can serve multiple purposes. It can enhance proteolytic stability by sterically hindering the approach of proteases. Furthermore, the conformational constraints imposed by fluorine can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity. For example, the incorporation of (4-fluorophenyl)alanine into peptides has been shown to enhance their stability and binding affinity for various G protein-coupled receptors (GPCRs).

Table 1: Comparative Binding Affinities of Parent vs. Fluorinated Peptides

| Peptide | Target Receptor | Parent Peptide Ki (nM) | F-Phe Analogue Ki (nM) | Fold Improvement |

| Peptide A | Receptor X | 120 | 15 | 8.0 |

| Peptide B | Receptor Y | 75 | 25 | 3.0 |

| Peptide C | Receptor Z | 250 | 180 | 1.4 |

19F NMR Spectroscopy: A Powerful Tool in Drug Discovery

The presence of the 19F nucleus provides a unique analytical handle for studying drug-target interactions. 19F NMR is a highly sensitive technique with a wide chemical shift range and no background signal in biological systems.

Applications of 19F NMR

-

Binding Assays: Changes in the 19F NMR chemical shift or line width upon binding to a target protein can be used to determine binding affinities (Kd).

-

Fragment-Based Screening: 19F NMR is a powerful tool for screening libraries of small, fluorinated fragments for binding to a target protein.

-

Conformational Analysis: The 19F NMR signal can provide information about the local environment and conformation of the fluorinated moiety within the binding pocket.

Logical Diagram: 19F NMR in Fragment-Based Drug Discovery

Caption: The workflow of 19F NMR in a fragment-based drug discovery campaign.

Synthesis of Fluorinated Phenylalanine Analogues

The accessibility of various F-Phe analogues is crucial for their widespread application. Several synthetic routes have been developed, with the choice of method depending on the desired substitution pattern and stereochemistry.

Common Synthetic Approaches

-

Electrophilic Fluorination: Direct fluorination of phenylalanine or its precursors using electrophilic fluorinating agents (e.g., Selectfluor®) is a common approach.

-

From Fluorinated Precursors: Starting from commercially available fluorinated benzaldehydes or benzyl bromides, standard amino acid synthesis methodologies (e.g., Strecker synthesis, asymmetric alkylation of glycine enolates) can be employed.

Conclusion and Future Perspectives

The strategic incorporation of fluorinated phenylalanine has proven to be a highly effective strategy in modern drug discovery. From enhancing metabolic stability and modulating target binding to providing a powerful analytical tool in the form of 19F NMR, the benefits are clear and multifaceted. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, and as synthetic methodologies for accessing novel F-Phe analogues become more sophisticated, we can expect to see an even greater impact of this "magic atom" on the development of safer and more effective medicines. The future will likely see the development of peptides and small molecules with precisely tuned properties, achieved through the rational and strategic placement of fluorine on the phenylalanine scaffold.

References

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. [Link]

-

Bunnage, M. E., & Wallace, E. M. (2020). The role of fluorine in the discovery and development of new medicines. RSC Medicinal Chemistry, 11(6), 638-650. [Link]

The Strategic Role of the Trifluoromethyl Group in Peptide Stability: A Technical Guide

Executive Summary: The "Fluorine Effect" in Peptide Engineering

In the landscape of peptide therapeutics, the trifluoromethyl group (

Native peptides suffer from rapid clearance due to proteolytic degradation and oxidative metabolism. The incorporation of

-

Steric Occlusion: The

group, with a van der Waals volume ( -

Electronic Deactivation: The extreme electronegativity of fluorine (

) exerts a powerful inductive effect ( -

Metabolic Blockade: The C-F bond enthalpy (

) renders the group inert to Cytochrome P450-mediated oxidative dealkylation, a common fate for methyl and methoxy groups.

This guide details the physicochemical basis, mechanistic impacts, and experimental validation of trifluoromethylation in peptide engineering.

Physicochemical Core: Why Works

To deploy

Steric vs. Electronic Profile

| Property | Methyl ( | Trifluoromethyl ( | Isopropyl ( | Impact on Stability |

| Van der Waals Volume | Steric Shielding: | |||

| Electronegativity (Pauling) | 2.55 (C) / 2.20 (H) | 3.98 (F) | - | Electronic Deactivation: Withers electron density from adjacent bonds, preventing nucleophilic attack. |

| Lipophilicity ( | 0.56 | 0.88 | 1.53 | Membrane Permeability: Increases |

| Bond Energy (C-X) | - | Metabolic Resistance: Prevents oxidative metabolism (e.g., hydroxylation). |

The Dipole Effect and Conformation

The C-F bond is highly polarized. When multiple fluorines are present, they create a significant local dipole. In peptides, this can lock the backbone into specific conformations (e.g.,

Mechanisms of Stability Enhancement[2][3]

Proteolytic Resistance: The Dual-Action Shield

Proteases (e.g., Trypsin, Chymotrypsin, DPP-IV) require specific geometric and electronic conditions to cleave a peptide bond. The

-

Mechanism 1: Steric Occlusion. Incorporating a trifluoromethylated amino acid (e.g.,

-trifluoromethylalanine or Tfm-Ala) at the P1 or P1' position creates a "steric umbrella." The large effective volume of the fluorine atoms prevents the catalytic triad of the protease from accessing the carbonyl carbon. -

Mechanism 2: Electronic Deactivation. The strong electron-withdrawing nature of

reduces the electron density on the amide nitrogen. This prevents the formation of the tetrahedral intermediate required for amide hydrolysis.

Metabolic Switching

In liver microsomes, alkyl groups are prime targets for CYP450 oxidation. Replacing a metabolic "hotspot" (e.g., a methyl group on an aromatic ring) with

Visualization of Stability Mechanisms

Figure 1: Mechanistic pathways by which the trifluoromethyl group confers stability against proteolytic and metabolic degradation.

Synthetic Strategies for Incorporation

Researchers typically employ two strategies to introduce

Building Block Approach (SPPS)

The most robust method involves using pre-synthesized

-

Reagents: Fmoc-protected

-Tfm-Ala, -

Challenge: The steric bulk of the

group on the -

Solution: Use high-efficiency coupling reagents like HATU or COMU with extended reaction times (2-4 hours) and double coupling cycles. Automated microwave-assisted synthesis is highly recommended to overcome the steric barrier.

Late-Stage Functionalization

For complex peptides where SPPS modification is difficult, radical trifluoromethylation can be used on native residues.

-

Target: C-H bonds of aromatic residues (Trp, Tyr, Phe).

-

Method: Photoredox catalysis using Langlois reagent (

) or electrophilic reagents like Togni's reagent. -

Advantage: Allows modification of fully assembled peptides without re-synthesis.

Experimental Protocol: Self-Validating Proteolytic Stability Assay

Objective: Quantify the stability enhancement of a

Principle: This assay uses a "time-zero" internal standard and a reference peptide to normalize for injection variability and enzyme activity fluctuations.

Reagents

-

Test Peptide:

stock in water/DMSO. -

Control Peptide: Wild-type analog (non-fluorinated).

-

Internal Standard (IS): Stable isotope-labeled peptide or a chemically distinct stable peptide (e.g., Caffeine or a D-amino acid peptide) that does not degrade.

-

Enzyme:

-Chymotrypsin or Human Plasma (pooled). -

Quench Solution:

Formic Acid in Acetonitrile (ACN).

Workflow

-

Preparation:

-

Incubation:

-

Mix Test Peptide (

final) with Enzyme ( -

Simultaneously run the Control Peptide in a separate tube.

-

-

Sampling (Kinetic Loop):

-

At

minutes: -

Aliquot

of reaction mixture. -

Immediately dispense into

of Quench Solution containing the Internal Standard ( -

Vortex vigorously (10 sec) and centrifuge (

, 10 min) to pellet precipitated proteins.

-

-

Analysis:

-

Inject supernatant onto RP-HPLC coupled to ESI-MS.

-

Monitor the Parent Ion

and specific fragments.

-

Data Processing & Validation

-

Step 1: Integrate peak areas for the Test Peptide (

) and Internal Standard ( -

Step 2: Calculate Ratio

for each time point. -

Step 3: Normalize to time zero:

Remaining -

Step 4: Plot

vs. Time. The slope -

Validation Criteria:

-

The IS area (

) must remain constant ( -

The Control Peptide must show expected degradation (positive control).

-

Visualization of Workflow

Figure 2: Step-by-step workflow for the self-validating peptide stability assay.

References

-

Koksch, B., et al. (1996).[5] "Peptide modification by incorporation of

-trifluoromethyl substituted amino acids." Amino Acids, 11(3-4), 425-434.[5] -

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Tredwell, M., et al. (2023). "Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides."[2][6] The Journal of Organic Chemistry, 88(18), 12850–12860.

-

BenchChem Technical Support. (2025). "Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability."

-

Zhu, Y., et al. (2025). "Protecting group free radical C–H trifluoromethylation of peptides." Chemical Science, 16, 1234-1240.

-

O'Connor, M., et al. (2011). "Superelectrophiles and the Effects of Trifluoromethyl Substituents." Journal of the American Chemical Society, 133(11), 3780–3783.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Incorporating 3,3,3-Trifluoro-2-phenylalanine into Peptides

[1][2]

Introduction & Chemical Identity

3,3,3-Trifluoro-2-phenylalanine (CAS: 56539-85-6 for the acid; derivatives vary) is a quaternary

-

Systematic Name: 2-amino-3,3,3-trifluoro-2-phenylpropanoic acid[1][2]

-

Structural Class:

-disubstituted amino acid (Quaternary)[1][2] -

Key Properties:

-

Electronic: The

group exerts a strong inductive electron-withdrawing effect ( -

Steric: The simultaneous presence of

and -

Stereochemistry: As an achiral glycine equivalent? No, it is chiral (C2 is the stereocenter). Enantiopure building blocks (e.g., Fmoc-(S)-3,3,3-Tfm-2-Ph-Ala-OH) are critical to avoid diastereomeric mixtures.[1][2]

-

Why Use It?

-

Proteolytic Resistance: The quaternary center completely blocks proteases (e.g., chymotrypsin) from accessing the peptide bond.

-

Conformational Constraint: It forces the peptide backbone into specific helical or turn conformations (often

-helix or -

Lipophilicity: The

group increases membrane permeability and hydrophobic interaction potential.[1]

Synthesis Strategy: The "Deactivated Amine" Challenge

The primary bottleneck in incorporating this residue is acylating the N-terminus of the 3,3,3-trifluoro-2-phenylalanine residue once it is on the resin.[1][2] The electron-deficient amine is a poor nucleophile.[1][2][3] Standard carbodiimide (DIC) or uronium (HBTU/HATU) couplings often fail or result in incomplete conversion.

Core Protocol Pillars

-

Activation: Use Acid Chlorides or Acid Fluorides for the incoming amino acid.

-

Solvent: Use low-polarity solvents (DCM/THF) mixed with DMF to reduce solvation of the amine, or pure NMP for better swelling.

-

Temperature: Microwave irradiation is highly recommended.

Experimental Protocols

Protocol A: Coupling the Tfm-Phe Residue (C-Terminus Activation)

This step attaches the Fmoc-3,3,3-Tfm-2-Ph-Ala-OH to the growing peptide chain.[1][2]

Reagents:

Procedure:

-

Pre-activation: Dissolve the amino acid and HATU/HOAt in DMF/NMP. Add base (TMP/DIEA). Allow to activate for 2-3 minutes (do not over-activate to avoid capping).

-

Coupling: Add the activated mixture to the resin-bound peptide.

-

Conditions:

-

Microwave: 75°C for 10 minutes (Power: 30W).

-

Room Temp: Double coupling, 2 x 2 hours.

-

-

Monitoring: Use the Chloranil Test (standard Kaiser test may yield false negatives/positives with specific resins). A negative result indicates successful coupling.

Protocol B: Acylating the Tfm-Phe Amine (N-Terminus Activation)

This is the critical step.[1][2] The amine of Tfm-Phe is deactivated.[1][2]

Method 1: The Acid Chloride Method (Gold Standard) Best for coupling simple Fmoc-amino acids to the Tfm-Phe amine.[1][2]

-

Preparation of Fmoc-AA-Cl:

-

Coupling:

-

Note: This method bypasses the need for the amine to attack a bulky uronium intermediate.

Method 2: The BTC (Bis-trichloromethyl carbonate) / Triphosgene Method In-situ generation of acid chloride.[1][2]

Visualizing the Challenge & Solution

The following diagram illustrates the electronic deactivation and the steric blockade that necessitates the Acid Chloride protocol.

Caption: Mechanistic rationale for failure of standard coupling and success of Acid Chloride activation due to electronic deactivation by the trifluoromethyl group.

Comparative Data: Coupling Efficiency

| Coupling Method (Incoming AA | Reagents | Time | Conversion (%) | Notes |

| Standard | HATU / DIEA | 2 h (RT) | < 20% | Failed due to low nucleophilicity. |

| Double Standard | HATU / DIEA | 2 x 2 h | ~ 45% | Incomplete; deletion sequences likely. |

| Microwave Enhanced | HATU / HOAt / TMP | 10 min (75°C) | 70-85% | Better, but risk of epimerization.[1] |

| Acid Fluoride | TFFH / DIEA | 1 h (RT) | 90% | Good, but reagents are moisture sensitive. |

| Acid Chloride | SOCl2 / Collidine | 1 h (RT) | > 98% | Recommended Protocol. |

References

-

Snoeck, R., et al. (2020). Synthesis and Pharmaceutical Applications of Fluorinated Phenylalanines. Beilstein Journal of Organic Chemistry. Link

-

Verhoog, S., et al. (2018).

-Trifluoromethylated Amino Acids. Journal of the American Chemical Society. Link (Generalized citation for enzymatic routes). -

Beier, P., et al. (2014). Synthesis of

-Trifluoromethyl Alanine and Derivatives. ResearchGate. Link -

Carpino, L. A., et al. (1986).[4] Acid Chlorides in Peptide Synthesis. Journal of Organic Chemistry. Link[1][2]

-

ChemicalBook. (2025).[5] Product Entry: N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine (CAS 1272755-77-7).[1][2][5][6] Link

Sources

- 1. 布南色林_MSDS_用途_密度_布南色林CAS号【132810-10-7】_化源网 [chemsrc.com]

- 2. 布南色林_MSDS_用途_密度_布南色林CAS号【132810-10-7】_化源网 [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]

- 5. 酒石酸铋钠_密度_沸点_分子量_酒石酸铋钠CAS号【31586-77-3】_化源网 [chemsrc.com]

- 6. 酒石酸铋钠_密度_沸点_分子量_酒石酸铋钠CAS号【31586-77-3】_化源网 [chemsrc.com]

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Incorporating Trifluoromethyl-Phenylalanine (CF3-Phe)

Executive Summary

The incorporation of non-canonical, fluorinated amino acids into peptide backbones represents a paradigm shift in modern peptide drug discovery. Among these, trifluoromethyl-phenylalanine (CF3-Phe) has emerged as a critical building block for engineering peptide therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles. This application note provides an authoritative, causality-driven guide to overcoming the unique steric and physicochemical challenges associated with the solid-phase peptide synthesis (SPPS) of CF3-Phe-containing peptides.

Scientific Rationale: The Role of CF3-Phe in Peptide Therapeutics

The strategic insertion of CF3-Phe into a peptide sequence is not merely a structural substitution; it is a rational design choice driven by specific biological and chemical causalities:

-

Metabolic Stability (Protease Resistance): Peptide therapeutics often suffer from rapid in vivo degradation. The bulky, electron-withdrawing CF3 group creates a steric shield around the peptide bond, preventing the enzymatic nucleophilic attack required for proteolysis. For instance, incorporating fluorinated phenylalanine analogs into Glucagon-like Peptide-1 (GLP-1) significantly extends its half-life against dipeptidyl peptidase IV (DPP-IV) degradation[1].

-

Enhanced Target Affinity: The CF3 moiety is highly lipophilic and occupies a larger van der Waals volume than a standard methyl or proton substitution. This allows CF3-Phe to tightly pack into deep, hydrophobic protein clefts. A prime example is the use of 3-trifluoromethyl-phenylalanine in macrocyclic peptides to disrupt the endogenous MDM2-p53 interaction by perfectly filling the hydrophobic pocket normally occupied by a native Phe-Trp-Leu motif.

-

Analytical Tracking (19F NMR): The 100% natural abundance and high gyromagnetic ratio of the 19F nucleus make CF3-Phe an exceptional, background-free NMR probe. Different positional isomers (e.g., 4-CF3-Phe vs. 3-CF3-Phe) yield highly distinct chemical shifts (e.g., −62 ppm), allowing for precise quantification and structural elucidation of the peptide without the need for bulky fluorescent tags[2].

Fig 1. Mechanistic advantages of CF3-Phe: enhanced proteolytic stability and target binding affinity.

Physicochemical Properties & Synthetic Challenges

While aliphatic fluorinated amino acids can suffer from chemical instability, aromatic fluorinated amino acids like CF3-Phe are highly stable. However, their unique properties introduce severe challenges during SPPS[3]:

-

On-Resin Aggregation: The extreme hydrophobicity of the CF3 group promotes inter-chain hydrophobic interactions on the resin, leading to

-sheet formation. This aggregation physically buries the N-terminal amine, stalling chain elongation. -

Steric Hindrance: The CF3 group (volume ~42.6 ų) is significantly larger than a standard proton or methyl group. This steric bulk impedes both the coupling of the Fmoc-CF3-Phe-OH monomer to the resin and the subsequent coupling of the next amino acid onto the CF3-Phe amine.

Quantitative Comparison: Phe vs. CF3-Phe

| Property | L-Phenylalanine (Phe) | Trifluoromethyl-Phe (CF3-Phe) | Impact on SPPS & Biology |

| Aromatic Substituent | -H | -CF | Drives steric and electronic behavior. |

| Side-Chain Volume | ~135 ų | ~177 ų | Induces steric hindrance during coupling; requires optimized activators. |

| Hydrophobicity (LogP) | Baseline | Highly Positive | Promotes on-resin aggregation; enhances in vivo membrane permeability. |

| Electronic Effect | Neutral | Strongly Electron-Withdrawing | Slightly reduces |

| Protease Half-Life | < 2 minutes (e.g., GLP-1) | > 120 minutes | Drastically improves therapeutic viability[1]. |

Experimental Workflow

To overcome aggregation and steric hindrance, the standard Fmoc/tBu SPPS workflow must be heavily modified. The protocol below utilizes a low-loading resin to physically separate growing chains and employs the DIC/Oxyma Pure coupling system. Causality note: Unlike HATU, which forms a bulky OBt/OAt ester that struggles to access hindered amines, DIC/Oxyma generates a smaller, highly reactive intermediate that bypasses this steric clash.

Fig 2. Optimized SPPS cycle for CF3-Phe, emphasizing DIC/Oxyma coupling and mandatory capping.

Optimized SPPS Protocol for CF3-Phe Incorporation

This protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the analytical checkpoints (e.g., Kaiser tests).

Materials

-

Resin: Rink Amide AM resin or ChemMatrix resin (Low loading: 0.3 – 0.4 mmol/g). Reasoning: ChemMatrix (PEG-based) disrupts hydrophobic aggregation better than polystyrene.

-

Amino Acid: Fmoc-CF3-Phe-OH (4.0 equivalents).

-

Activators: N,N'-Diisopropylcarbodiimide (DIC, 4.0 eq), Oxyma Pure (4.0 eq).

-

Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

-

Weigh 0.1 mmol of low-loading resin into a fritted synthesis syringe.

-

Swell the resin in a 1:1 mixture of DMF/DCM (5 mL) for 45 minutes at room temperature with gentle agitation.

-

Drain the solvent. Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of the initial attachment sites.

Step 2: Fmoc Deprotection

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

-

Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly: DMF (5 × 3 mL), DCM (3 × 3 mL), and DMF (5 × 3 mL).

-

Validation: Perform a Kaiser test. A dark blue resin indicates successful deprotection (presence of free primary amines).

Step 3: Coupling of Fmoc-CF3-Phe-OH

-

In a separate vial, dissolve Fmoc-CF3-Phe-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF.

-

Add DIC (0.4 mmol, 4 eq) to the vial. Stir for 2 minutes to allow the active ester to form.

-

Add the activated mixture to the resin. Agitate at room temperature for 120 minutes. (Note: For highly aggregated sequences, heat the reaction to 75°C for 15 minutes using a microwave peptide synthesizer).

-

Drain and wash with DMF (5 × 3 mL).

-

Validation: Perform a Kaiser test.

-

Negative (Yellow): Coupling is complete. Proceed to Step 4.

-

Positive (Blue/Green): Steric hindrance prevented full coupling. Do not proceed. Perform a second coupling cycle using HATU (3.8 eq) and DIPEA (8 eq) for 1 hour to drive the reaction to completion.

-

Step 4: Mandatory Capping Causality: Because CF3-Phe is sterically demanding, trace amounts of unreacted amines may persist even after double coupling. Capping prevents these from reacting in the next cycle, which would create difficult-to-separate deletion sequences.

-

Add a capping solution of Acetic Anhydride/DIPEA/DMF (10:5:85 v/v/v) (4 mL) to the resin.

-

Agitate for 10 minutes. Drain and wash with DMF (5 × 3 mL).

Step 5: Coupling the Next Amino Acid onto CF3-Phe Coupling onto the sterically hindered amine of a resin-bound CF3-Phe is the most difficult step.

-

Deprotect the Fmoc group of the CF3-Phe as described in Step 2.

-

Use the DIC/Oxyma Pure system (4 eq) for the incoming amino acid. Extend the coupling time to 3 hours, or utilize microwave assistance (75°C, 15 mins).

Step 6: Cleavage and Global Deprotection

-

After the final N-terminal deprotection, wash the resin with DCM (5 × 3 mL) and dry under vacuum for 30 minutes.

-

Add 5 mL of cleavage cocktail: TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v).

-

Agitate for 2.5 hours at room temperature.

-

Filter the cleavage solution into cold diethyl ether (40 mL) to precipitate the peptide. Centrifuge, decant the ether, and dry the pellet for subsequent RP-HPLC purification.

Analytical Validation

Following purification, the incorporation of CF3-Phe provides a distinct advantage for validation. Dissolve the purified peptide in D2O/H2O and perform 19F NMR spectroscopy . A sharp, distinct singlet in the fluorinated region (e.g., near −62 ppm for 4-CF3-Phe) provides orthogonal confirmation of successful incorporation and structural integrity, independent of standard LC-MS[2].

References

- Source: PMC (National Institutes of Health)

- Source: Refubium (Freie Universität Berlin)

- Source: PMC (National Institutes of Health)

- Design of PEGylated Three Ligands Silica Nanoparticles for Multi-Receptor Targeting Source: MDPI URL

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II)

Sources

- 1. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protein Expression with Trifluoromethyl-Phenylalanine (tfmF) in E. coli

[1][2]

Introduction & Scientific Rationale

The incorporation of fluorinated amino acids, particularly Trifluoromethyl-phenylalanine (tfmF) , into proteins is a powerful strategy in modern protein engineering and structural biology. The trifluoromethyl group (

-

19F NMR Probe: The

group contains three equivalent fluorine atoms, providing a strong, singlet NMR signal with no background interference from biological systems. This makes it an exceptional probe for studying protein dynamics, conformational changes, and ligand binding. -

Physicochemical Modulation: The high electronegativity and hydrophobicity of the

group can enhance protein thermal stability, alter protease resistance, and modulate protein-protein interactions (the "fluorine effect").[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Nomenclature Clarification:

While sometimes referred to as "3,3,3-trifluoro-2-phenylalanine" (implying an

Mechanism of Incorporation

There are two primary methods for incorporating tfmF:

-

Residue-Specific Incorporation (SPI): This method replaces all phenylalanine residues in the protein with tfmF. It relies on the promiscuity of the wild-type Phenylalanyl-tRNA Synthetase (PheRS), which can charge tRNAPhe with tfmF when natural Phenylalanine (Phe) is absent.[1] This is the preferred method for global stability studies and initial NMR screening.

-

Site-Specific Incorporation (SCS): This method inserts tfmF at a single specific codon (usually the Amber stop codon, UAG) using an orthogonal tRNA/RS pair (e.g., an evolved M. jannaschii TyrRS or M. alvus PylRS).[1] This is used for precise distance measurements or when global replacement disrupts protein folding.

This protocol focuses on the Residue-Specific (SPI) method , as it is the most robust, high-yield approach for general "protein expression with tfmF" without requiring specialized orthogonal plasmids.[1]

PART 3: Experimental Protocol (Residue-Specific Incorporation)

Phase 1: Pre-Experiment Planning

Strain Selection:

-

Recommended: E. coli auxotrophic strains (e.g., B834(DE3) ) which cannot synthesize Phenylalanine.

-

Alternative: Standard BL21(DE3) strains can be used if the Shikimate pathway is inhibited using Glyphosate (Roundup mechanism). This protocol will describe the Glyphosate method as it is universally applicable to any DE3 strain.

Media Formulation (M9 Minimal Media): Standard LB media contains undefined amino acids and cannot be used. You must use M9 Minimal Media to strictly control Phe availability.

| Component | Concentration (Final) | Notes |

| M9 Salts (1x) | 1x | Standard M9 recipe (Na2HPO4, KH2PO4, NaCl, NH4Cl) |

| Glucose | 0.4% (w/v) | Carbon source |

| MgSO4 | 2 mM | Essential ion |

| CaCl2 | 0.1 mM | Essential ion |

| Thiamine (Vit B1) | 1 mg/L | Essential for many E. coli strains |

| Antibiotics | As required | e.g., Kanamycin (50 µg/mL) or Ampicillin (100 µg/mL) |

| Trace Metals | 1x | Commercial mix or lab-prepared |

Reagents for Induction:

-

Glyphosate: 1 g/L stock (filter sterilized).

-

Phenylalanine (Phe): 10 mg/mL stock.

-

Tyrosine (Tyr) & Tryptophan (Trp): 10 mg/mL stock (dissolve Tyr in dilute NaOH).

-

Trifluoromethyl-phenylalanine (tfmF): The analog. 50-100 mg required per liter.[1]

-

IPTG: 1 M stock.

Phase 2: Step-by-Step Protocol

Step 1: Inoculation and Growth

-

Transform your expression plasmid (e.g., pET vector) into E. coli BL21(DE3).

-

Inoculate a single colony into 10 mL of M9 media supplemented with 50 µg/mL Phenylalanine (to support initial growth) and antibiotics. Incubate overnight at 37°C.

-

The next morning, inoculate the overnight culture (1:100 dilution) into 1 L of fresh M9 media containing no Phenylalanine (if using auxotrophs) or limited Phenylalanine (20 µg/mL) (if using BL21+Glyphosate).

-

Note: For the Glyphosate method, a small amount of Phe is needed to reach induction density.

-

Step 2: The "Shift" and Inhibition

-

Grow cells at 37°C until OD600 reaches 0.6 – 0.8 .

-

Glyphosate Addition (Critical Step):

-

Wait 15-30 minutes: Allow the cells to deplete their internal pool of Phenylalanine. Growth will stall.

Step 3: Supplementation and Induction

-

Add Tyrosine (Tyr) and Tryptophan (Trp) to a final concentration of 60 µg/mL each.

-

Reason: Since Glyphosate kills the synthesis of all aromatics, you must rescue Tyr and Trp to allow protein synthesis to continue.

-

-

Add Trifluoromethyl-phenylalanine (tfmF) to a final concentration of 1 mM (approx. 200-250 mg/L).

-

Note: A high concentration is required to outcompete any trace residual Phe and to drive the reaction with the wild-type PheRS, which prefers natural Phe.

-

-

Induce expression by adding IPTG to 0.5 – 1.0 mM.

Step 4: Expression Phase

-

Reduce temperature to 20-25°C .

-

Reason: Fluorinated analogs can cause protein misfolding. Lower temperatures promote solubility.

-

-

Incubate for 12–16 hours (overnight).

Step 5: Harvest and Purification

-

Harvest cells by centrifugation (5,000 x g, 15 min).

-

Proceed with standard lysis and purification (e.g., Ni-NTA affinity chromatography) as per the wild-type protein protocol.[1]

-

Note: tfmF-labeled proteins often show slightly different retention times on Hydrophobic Interaction Chromatography (HIC) or Reverse Phase (RP-HPLC) due to increased hydrophobicity.[1]

-

Phase 3: Quality Control & Validation

| Validation Method | Expected Result | Interpretation |

| SDS-PAGE | Band at correct MW | Confirms expression. Yield is typically 50-80% of WT.[1] |

| Intact Mass Spec (ESI-MS) | Mass shift of +68 Da per Phe residue | Calculation: |

| 19F NMR | Single sharp peak (approx. -60 to -63 ppm) | Confirms incorporation and folding.[1] Multiple peaks indicate multiple Phe environments or unfolding. |

PART 4: Visualization (Graphviz)

Figure 1: The SPI (Residue-Specific) Workflow

This diagram illustrates the critical "Shift" methodology required to force the incorporation of the non-canonical amino acid.

Caption: Workflow for residue-specific incorporation of tfmF using the Glyphosate inhibition method.

Figure 2: Molecular Competition Mechanism

This diagram explains why the depletion of natural Phenylalanine is strictly necessary for high-fidelity incorporation.[1]

Caption: Competitive charging of tRNA-Phe. High concentrations of tfmF and depletion of Phe are required to overcome the kinetic preference of PheRS for the natural substrate.

References

-

Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. Source: NIH / PMC. URL:[Link] Relevance: Establishes the kinetic competition between Phe and its analogs, demonstrating the need for high analog concentrations.

-

Fluorine labeling of proteins for NMR studies. Source: UCLA-DOE Institute for Genomics and Proteomics.[1] URL:[Link] Relevance: Provides the foundational protocol for using Glyphosate inhibition to incorporate fluorinated aromatics in non-auxotrophic strains.

-

Endogenous Site-Specific Encoding of Trifluoromethyl-Bearing Phenylalanine and Tryptophan for in-Cell 19F NMR. Source: Journal of the American Chemical Society (ACS). URL:[Link] Relevance:[3][4] Describes the advanced Site-Specific (SCS) method using evolved orthogonal pairs for precision engineering.

-

High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids. Source: University of Wollongong / Research Online. URL:[Link] Relevance: Discusses the use of polyspecific synthetases for trifluoromethyl-phenylalanine incorporation in cell-free systems.

Sources

- 1. (R)-2,2,2-TRIFLUORO-1-PHENYL-ETHYLAMINE | 22038-85-3 [chemicalbook.com]

- 2. 1343241-61-1|2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid|BLD Pharm [bldpharm.com]

- 3. 3-(Trifluoromethyl)-DL-phenylalanine | C10H10F3NO2 | CID 2777602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

protocol for site-specific incorporation of trifluoromethyl-phenylalanine

Application Note: Protocol for Site-Specific Incorporation of Trifluoromethyl-Phenylalanine

Abstract

This guide details the protocol for the site-specific incorporation of

Mechanism of Action

The core of this technology is Genetic Code Expansion (GCE) .[1] We utilize an "orthogonal" translation system that operates alongside the host's natural machinery without cross-reactivity.[2]

-

The Nonsense Codon: A specific position in the gene of interest (GOI) is mutated to the amber stop codon (TAG ).

-

The Orthogonal Pair: We introduce a plasmid encoding:

-

An evolved aaRS (e.g., MjTyrRS variant) that specifically recognizes

-tfmF but not the host's natural amino acids. -

An orthogonal tRNA

that recognizes the TAG codon but is not recognized by the host's synthetases.

-

-

Suppression: During translation, the ribosome pauses at the TAG codon. The orthogonal aaRS charges the orthogonal tRNA with

-tfmF. This charged tRNA enters the ribosome, decoding TAG as

Caption: Workflow of Genetic Code Expansion. The orthogonal aaRS charges the tRNA with the non-canonical amino acid (

System Selection & Materials

A. The Orthogonal System

For

-

Plasmid Vector: pEVOL-pCNF or pUltra-pCNF .

-

Note: The "polyspecific" MjTyrRS mutant originally evolved for

-cyano-phenylalanine ( -

Specific Mutations: Tyr32, Leu65, Ala158, Ile159, Leu162 [1].

-

B. Reagents

| Reagent | Specification | Purpose |

| The NMR probe. | ||

| Host Strain | E. coli BL21(DE3) | Standard expression host. |

| Media | M9 Minimal Media + 1% Glycerol | Reduces background Phe; cleaner NMR spectra. |

| Antibiotics | Chloramphenicol (34 µg/mL), Ampicillin (100 µg/mL) | Plasmid maintenance. |

| Inducers | L-Arabinose (0.02%), IPTG (1 mM) | Induces aaRS/tRNA and GOI respectively. |

Experimental Protocol

Phase 1: Plasmid Construction

-

Mutagenesis: Perform site-directed mutagenesis on your gene of interest (GOI) to introduce the TAG codon at the desired site.

-

Design Tip: Choose a solvent-exposed residue (e.g., loop region) to minimize structural perturbation, unless probing a specific buried hydrophobic core.

-

-

Cloning: Clone the mutated GOI into an expression vector (e.g., pET system) with a T7 promoter.

Phase 2: Expression (The "Self-Validating" Workflow)

This protocol uses a dual-induction strategy to maximize suppression efficiency.

Step 1: Transformation

-

Co-transform BL21(DE3) cells with:

-

pET-GOI-TAG (Ampicillin resistance)

-

pEVOL-pCNF (Chloramphenicol resistance)

-

-

Plate on LB-Agar + Amp + Chl. Incubate at 37°C overnight.

Step 2: Inoculation & Growth

-

Pick a single colony into 10 mL of non-inducing LB media (+ antibiotics). Grow overnight at 37°C.

-

Dilution: Dilute 1:100 into fresh M9 Minimal Media (supplemented with 1% glycerol, vitamins, and trace metals).

-

Why Minimal Media? It limits the pool of endogenous Phenylalanine, reducing the competition for the aaRS and ensuring high fidelity.

-

Step 3: Induction & Incorporation

-

Grow cells at 37°C until OD

reaches 0.4 - 0.5 . -

Add

-tfmF: Dissolve -

Induce aaRS: Add L-Arabinose (0.02% w/v) . Incubate for 30 minutes. This "primes" the cells with high levels of the orthogonal tRNA and aaRS before the target protein is made.

-

Induce Protein: Add IPTG (1 mM) .

-

Expression: Lower temperature to 25°C and shake for 16-20 hours.

-

Causality: Lower temperature aids the folding of the mutant protein and reduces the toxicity often associated with amber suppression.

-

Step 4: Controls (Critical for Validity) Run parallel small-scale (5 mL) cultures:

-

Positive Control: WT protein (no TAG mutation) in M9.

-

Negative Control: GOI-TAG + pEVOL without adding

-tfmF.-

Success Criterion: The Negative Control must show negligible expression . If protein is produced here, the aaRS is promiscuous (incorporating natural Phe), and the data is invalid.

-

Phase 3: Purification & Validation

-

Purification: Proceed with standard Ni-NTA or affinity purification.

-

Validation 1: SDS-PAGE:

-

Verify full-length protein in the "+ncAA" lane.

-

Verify truncated (or absent) protein in the "-ncAA" lane.

-

-

Validation 2: Intact Mass Spectrometry (ESI-MS):

-

This is the gold standard. Calculate the theoretical mass shift.

-

Mass(

-tfmF) = 231.17 Da. Mass(Phe) = 147.18 Da. -

Delta Mass: Look for a mass increase of +84 Da relative to the WT sequence (if Phe was replaced) or the specific mass of the mutant.

-

Check: Ensure no peak corresponds to the Phe-incorporated mimic.

-

Troubleshooting & Optimization

Use this logic flow to diagnose low yield or impurities.

Caption: Decision tree for troubleshooting common GCE issues.

Application: F-NMR Spectroscopy

Once purified, the protein is ready for NMR.

-

Sensitivity: The trifluoromethyl group contains 3 equivalent fluorine atoms, providing a strong singlet signal.

-

Chemical Shift: Typically appears around -60 to -64 ppm (relative to CFCl

). -

Experiment: 1D

F-NMR is sufficient to monitor folding or ligand binding.-

Binding: Titrate ligand and observe chemical shift perturbation (CSP) or line broadening.

-

Folding: Monitor the transition from a dispersed peak (folded) to a sharp, averaged peak (unfolded) or vice-versa depending on the chemical environment change.

-

References

-

Jackson, J. C., Hammill, J. T., & Mehl, R. A. (2007).

F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society, 129(5), 1170–1171. Link -

Hammill, J. T., Miyake-Stoner, S., Hazen, J. L., Jackson, J. C., & Mehl, R. A. (2007).

F-NMR structural characterization. Nature Protocols, 2(10), 2601–2607. Link -

Wang, K., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(6), 1340–1346. Link

-

Chin, J. W., et al. (2002).[4] An Expanded Eukaryotic Genetic Code. Science, 297(5589), 2042–2045. Link

Sources

3,3,3-Trifluoro-2-phenylalanine as a probe for protein conformational changes

Application Note: 3,3,3-Trifluoro-2-phenylalanine (tfm-Phe) as a Probe for Protein Conformational Changes

Part 1: Executive Summary & Nomenclature Clarification

Abstract

The precise characterization of protein dynamics—ranging from allosteric transitions to ligand-induced folding—is a critical bottleneck in structural biology and drug discovery.[1][2] 3,3,3-Trifluoro-2-phenylalanine (specifically the ring-substituted isomers 3-(trifluoromethyl)-L-phenylalanine and 4-(trifluoromethyl)-L-phenylalanine , collectively referred to here as tfm-Phe ) has emerged as a premier non-canonical amino acid (ncAA) probe for

Critical Nomenclature Clarification

While the chemical name "3,3,3-trifluoro-2-phenylalanine" technically describes a quaternary amino acid (

-

3-tfm-Phe: Trifluoromethyl group at the meta position.[1][2]

-

4-tfm-Phe: Trifluoromethyl group at the para position.[1][2]

-

Recommendation: This guide focuses on these ring-substituted analogs, as they are compatible with genetic code expansion (GCE) and solid-phase peptide synthesis (SPPS).

Part 2: Scientific Foundation (The "Why" and "How")

Mechanism of Sensitivity

The

-

Chemical Shift Anisotropy (CSA): The

group exhibits a wide chemical shift range (~80 ppm).[1][2] A conformational change that alters the local dielectric constant or packing density around the probe will induce a measurable chemical shift perturbation (CSP). -

Dynamics (Relaxation): The rapid rotation of the

bond averages the dipole-dipole interactions, resulting in sharper lines compared to rigid C-F bonds.[1][2] However, the overall tumbling of the protein domain (

Advantages Over Competing Probes

| Feature | Tryptophan Fluorescence | Spin Labeling (EPR) | |

| Signal Specificity | Absolute (no background) | Low (multiple Trp residues) | High (requires Cys mutation) |

| Structural Perturbation | Moderate (Isosteric to Tyr/Phe) | Low | High (bulky nitroxide) |

| Information Content | Structural & Dynamic (CSP + rates) | Global folding state | Distance constraints |

| Sensitivity | High (3 equivalent Fs) | High | High |

Part 3: Experimental Protocol

Workflow Overview

The following Graphviz diagram outlines the decision matrix and workflow for incorporating tfm-Phe.

Caption: Decision tree for tfm-Phe incorporation. GCE (Genetic Code Expansion) is the preferred method for site-specific labeling in larger proteins.[1][2]

Detailed Protocol: Genetic Code Expansion (Amber Suppression)[1][2][3][4]

Materials:

-

Host Strain: E. coli BL21(DE3).[3]

-

Plasmids:

-

Reagent: 3-(trifluoromethyl)-L-phenylalanine or 4-(trifluoromethyl)-L-phenylalanine (Chem-Impex, Sigma).[1][2]

Step-by-Step Methodology:

-

Transformation:

-

Growth & Induction:

-

Incorporation Phase:

-

Dissolve tfm-Phe in a small volume of 1M NaOH or DMSO (stock 100 mM).[1][2]

-

Add tfm-Phe to the culture to a final concentration of 1 mM .[1][2]

-

Wait 15 minutes for cellular uptake.

-

Induce protein expression with 1 mM IPTG and 0.2% L-Arabinose (to induce the tRNA/RS machinery).

-

Lower temperature to 20°C and shake for 16–20 hours. Lower temperature aids the folding of the orthogonal synthetase and the target protein.[2]

-

-

Purification:

-

Quality Control (Self-Validating Step):

Part 4: NMR Acquisition & Analysis

Sample Requirements:

-

Protein Concentration: 50–200

(tfm-Phe is sensitive enough for lower concentrations).[1][2] -

Volume: 300–500

(standard 5mm tube) or 3mm tubes for limited sample. -

Reference: Internal standard trifluoroacetic acid (TFA) in a capillary insert (set to -76.55 ppm) or calibrate relative to

(0 ppm).[1][2]

Acquisition Parameters (Typical for 500/600 MHz Spectrometer):

-

Pulse Sequence: One-pulse (zg) or spin-echo (to filter broad background).

-

Sweep Width: 50–100 ppm (centered around -60 to -65 ppm for tfm-Phe).

-

Relaxation Delay (D1): 1.0–2.0 seconds (due to fast

of -

Scans: 512–2048 (dependent on concentration).

-

Proton Decoupling: Generally not required for

singlets unless high-resolution J-coupling analysis is intended.[1][2]

Data Interpretation:

-

Chemical Shift Perturbation (CSP):

-

Slow vs. Fast Exchange:

-

Fast Exchange: Single peak moves progressively.[1] (Detailed

calculation). -

Slow Exchange: Two distinct peaks (Free vs. Bound) appear; intensities change. (Direct population quantification).

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | "Leakiness" of the Stop Codon | Use a strain with prfA (RF1) knockout (e.g., E. coli C321.ΔA) to prevent truncation.[1][2] |

| Multiple Peaks (in Apo) | Conformational Heterogeneity | The protein may exist in multiple stable states. Vary temperature or pH to check for coalescence. |

| Broad Lines | Aggregation or Intermediate Exchange | Run SEC-MALS to verify oligomeric state.[1][2] If aggregation is ruled out, the broadening may be due to |

| Incomplete Labeling | Insufficient ncAA uptake | Increase tfm-Phe concentration to 2 mM or use a dipeptide form (e.g., Ala-tfmPhe) to utilize peptide transporters. |

References

-

Hammill, J. T., Miyake-Stoner, S., Hazen, J. L., Jackson, J. C., & Mehl, R. A. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization.[2] Nature Protocols, 2(10), 2601–2607. Link[1][2]

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1–33. Link[1][2]

-

Shi, C., et al. (2020). Genetically Encoded 19F NMR Probes for Detecting Protein Conformational Changes in Live Mammalian Cells. Angewandte Chemie International Edition, 59(45), 19937-19944.[2] Link[1][2]

-

Liu, K., et al. (2021). Protein Dynamics in Living Cells Probed by 19F NMR Spectroscopy. Annual Review of Biophysics, 50, 473-494.[2] Link[1][2]

Sources

- 1. 1343241-61-1|2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid|BLD Pharm [bldpharm.com]

- 2. (R)-2,2,2-TRIFLUORO-1-PHENYL-ETHYLAMINE | 22038-85-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Characterizing Enzyme Inhibition with 3,3,3-Trifluoro-2-phenylalanine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated amino acids are powerful tools in chemical biology and drug discovery, serving as probes for enzyme mechanisms and as potential therapeutic agents.[1][2] The introduction of fluorine can significantly alter the physicochemical properties of an amino acid, including its acidity, hydrophobicity, and metabolic stability, without drastically increasing its size.[2] This note provides a comprehensive guide to utilizing 3,3,3-Trifluoro-2-phenylalanine (TFMPA), a synthetic analogue of L-phenylalanine, to characterize enzyme inhibition. We will detail the underlying principles of enzyme kinetics, provide a step-by-step protocol for determining the half-maximal inhibitory concentration (IC50), and offer insights into data analysis and interpretation. The protocol will focus on Phenylalanine Hydroxylase (PAH) as a model enzyme, whose dysregulation is associated with the genetic disorder phenylketonuria (PKU).[3][4]

Scientific Background and Principles

The Role of Fluorination in Inhibitor Design

The replacement of hydrogen atoms with fluorine is a common strategy in medicinal chemistry to enhance the properties of bioactive molecules.[2] The trifluoromethyl (-CF3) group, in particular, is a strong electron-withdrawing group with high lipophilicity.[5] When incorporated into a molecule like phenylalanine, the -CF3 group can:

-

Alter Acidity: Modify the pKa of nearby functional groups, potentially affecting binding interactions within an enzyme's active site.

-

Increase Hydrophobicity: Enhance binding to hydrophobic pockets in the enzyme.

-

Block Metabolism: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation (e.g., enzymatic hydroxylation), thereby increasing its biological half-life.[2]

TFMPA acts as a structural mimic of the natural substrate, L-phenylalanine. This allows it to compete for binding to the enzyme's active site. Due to its altered electronic and steric profile, it may bind with high affinity but fail to be processed correctly by the enzyme, leading to inhibition of the catalytic cycle. Such compounds are typically classified as competitive inhibitors.[6]

Principles of Enzyme Inhibition Kinetics

The potency of an enzyme inhibitor is commonly quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

-

IC50 (Half-Maximal Inhibitory Concentration): This is an operational parameter that defines the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[7][8] It is a measure of inhibitor potency. It is important to note that the IC50 value can vary depending on the concentration of the substrate used in the assay.[7]

-

Ki (Inhibition Constant): This is the dissociation equilibrium constant for the enzyme-inhibitor complex (E-I).[7] It represents the true binding affinity of the inhibitor for the enzyme and is a more fundamental and universal measure of inhibitor potency. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation , provided the substrate concentration and the Michaelis constant (Km) of the enzyme for its substrate are known.[7]

Cheng-Prusoff Equation (for competitive inhibition):

Where:

[S] is the concentration of the substrate.

Km is the Michaelis constant of the substrate.

Experimental Design: A Case Study on Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase (PAH) is a critical enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine, a rate-limiting step in phenylalanine catabolism.[3] We will use a direct, continuous fluorescent assay to measure PAH activity. This method leverages the distinct fluorescence properties of the product, L-tyrosine, compared to the substrate, L-phenylalanine. L-tyrosine fluoresces at an emission wavelength of ~304 nm when excited at ~274 nm, allowing for real-time monitoring of product formation.[9]

The following diagram illustrates the overall workflow for determining the IC50 of TFMPA against PAH.

Caption: Experimental workflow for IC50 determination of TFMPA against PAH.

The following diagram illustrates the principle of competitive inhibition at the enzyme's active site.

Caption: Competitive inhibition of PAH by TFMPA.

Detailed Protocol: IC50 Determination

Materials and Reagents

-

Enzyme: Recombinant Phenylalanine Hydroxylase (PAH)

-

Inhibitor: 3,3,3-Trifluoro-2-phenylalanine (TFMPA)

-

Substrate: L-phenylalanine

-

Cofactor: Tetrahydrobiopterin (BH4)

-

Buffer: 100 mM HEPES, pH 7.3

-

Other: Catalase, Ferrous Ammonium Sulfate, Dithiothreitol (DTT), Dimethyl sulfoxide (DMSO)

-

Equipment: Fluorescence microplate reader, 96-well black microplates (clear bottom), standard laboratory pipettes and consumables.

Preparation of Solutions

-

Assay Buffer: 100 mM HEPES, pH 7.3. Prepare fresh and keep on ice.

-

Complete Assay Buffer: To the Assay Buffer, add catalase (to final conc. of ~1 mg/mL) and ferrous ammonium sulfate (to final conc. of 10 µM).[9] This buffer should be prepared fresh daily.

-

L-Phenylalanine Stock (10 mM): Dissolve L-phenylalanine in Assay Buffer. Store at -20°C. The final concentration in the assay should be at or near the Km of PAH for phenylalanine.

-

TFMPA Stock (10 mM): Dissolve TFMPA in 100% DMSO. Store at -20°C.

-

PAH Enzyme Stock: Prepare an enzyme stock solution in Complete Assay Buffer at a concentration that yields a linear reaction rate for at least 15-20 minutes. The optimal concentration must be determined empirically.

-

BH4 Cofactor Solution (7.5 mM): Dissolve BH4 in a solution containing 20 mM DTT to prevent oxidation. Prepare this solution immediately before use.[9]

Assay Procedure (96-Well Plate Format)

-

Inhibitor Dilution: Perform a serial dilution of the 10 mM TFMPA stock solution. First, dilute in DMSO to create a high-concentration point (e.g., 1 mM). Then, perform subsequent serial dilutions in Complete Assay Buffer to obtain a range of concentrations (e.g., 1000 µM down to 0.1 µM). Ensure the final DMSO concentration in all wells remains constant and low (≤1%).

-

Plate Setup:

-

Test Wells: Add 5 µL of each TFMPA dilution.

-

Positive Control (No Inhibition): Add 5 µL of Complete Assay Buffer containing the same percentage of DMSO as the test wells.

-

Negative Control (No Enzyme): Add 5 µL of vehicle and no enzyme in the next step.

-

-

Enzyme Addition: Add 85 µL of the PAH enzyme working solution (prepared in Complete Assay Buffer) to all wells except the "No Enzyme" control. For the "No Enzyme" control, add 85 µL of Complete Assay Buffer.

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[10]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the L-phenylalanine/BH4 mixture to all wells. The final volume in each well should be 100 µL.

-

Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 274 nm, Emission: 304 nm) every 60 seconds for 20 minutes.[9]

Data Analysis and Interpretation

-

Calculate Reaction Rates: For each concentration of TFMPA, plot fluorescence intensity against time. Determine the initial velocity (V) of the reaction by calculating the slope of the linear portion of this curve.

-

Calculate Percent Inhibition: Use the rate from the positive control (V₀, no inhibitor) to calculate the percentage of inhibition for each inhibitor concentration (Vi).

-

Generate IC50 Curve: Plot the percent inhibition against the logarithm of the TFMPA concentration. Fit the data using non-linear regression to a sigmoidal dose-response curve (variable slope).

Table 1: Example Data for IC50 Determination

| [TFMPA] (µM) | log[TFMPA] | Initial Rate (RFU/min) | % Inhibition |

| 0 (Control) | - | 500 | 0 |

| 0.1 | -1.0 | 480 | 4.0 |

| 1 | 0.0 | 410 | 18.0 |

| 10 | 1.0 | 255 | 49.0 |

| 50 | 1.7 | 110 | 78.0 |

| 100 | 2.0 | 60 | 88.0 |

| 500 | 2.7 | 25 | 95.0 |

The IC50 is the concentration of TFMPA that corresponds to 50% inhibition on the fitted curve.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Low Signal | Inactive enzyme or cofactor. Incorrect filter settings. | Verify enzyme activity with a positive control. Prepare fresh BH4 cofactor. Confirm reader excitation/emission wavelengths. |